2,4-Dichloro-6-fluorobenzaldehyde
Overview
Description
2,4-Dichloro-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a halogenated benzaldehyde derivative, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring with an aldehyde functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogenation of 2,4-dichlorotoluene followed by formylation. Another method includes the Grignard reaction, where 2,4-dichloro-6-fluoroiodobenzene reacts with phenylmagnesium chloride, followed by formylation with N,N-dimethylformamide and hydrolysis to yield the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of commercially available raw materials such as 1,3-dichloro-2-fluoro-5-iodobenzene. The process includes a Grignard exchange reaction under low-temperature conditions, followed by formylation and hydrolysis to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups facilitate these reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2,4-Dichloro-6-fluorobenzoic acid.
Reduction: 2,4-Dichloro-6-fluorobenzyl alcohol.
Scientific Research Applications
2,4-Dichloro-6-fluorobenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluorobenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The electron-withdrawing chlorine and fluorine atoms enhance its electrophilic nature, making it susceptible to nucleophilic attack. This property is exploited in various synthetic reactions, including nucleophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dichloro-6-fluorobenzaldehyde is unique due to the specific positioning of its chlorine and fluorine atoms, which significantly influence its reactivity and the types of reactions it can undergo. This distinct arrangement makes it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
2,4-dichloro-6-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTLZLPZFUJFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621721 | |
Record name | 2,4-Dichloro-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681435-09-6 | |
Record name | 2,4-Dichloro-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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